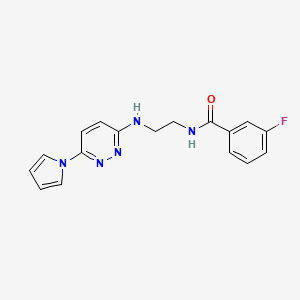

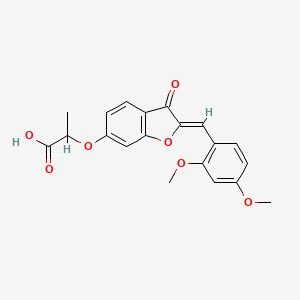

![molecular formula C9H20N2O B2501397 rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis CAS No. 1592018-91-1](/img/structure/B2501397.png)

rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.272. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carcinogenic Potency Evaluation

The cis isomer of nitroso-2,6-dimethylmorpholine, related to rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis, has been evaluated for carcinogenic potency. Studies involving Fischer 344 rats showed that the trans isomer of Me2NMOR is a more potent carcinogen than the cis isomer. The survival of animals was consistently longer at the lower dose of each isomer, indicating a dose-dependent effect on carcinogenicity (Lijinsky & Reuber, 1980).

Synthesis and Stereochemistry

The synthesis and relative configuration of rac. cis- and trans-1,2-dimethyl-4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline have been studied. These amino alcohols' configurations were determined through detailed analysis of NMR and IR spectra. This research is relevant for understanding the structural aspects of similar compounds (Grethe, Uskokovice, Williams, & Brossi, 1967).

Photochemical Synthesis

In the field of photochemistry, the synthesis of enantiomerically pure compounds from rac-tetrahydro-2,2-dimethyl-3-furancarbaldehyde, related to the target compound, has been explored. This involves key steps like optical resolution and photoinduced dihydrofuran-cyclopropanecarbaldehyde rearrangement, showcasing the compound's potential in synthetic photochemistry (Frauenrath & Philipps, 1985).

Ligand Efficiency in Catalysis

The compound cis-2-amino-3,3-dimethyl-1-indanol, similar to this compound, was used to create a phosphorus-containing oxazoline ligand. This ligand showed high efficiency in palladium-catalyzed enantioselective allylic amination reactions, indicating the compound's utility in catalytic processes (Sudo & Saigo, 1997).

Metabolic Studies

Metabolic studies of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine, which relate closely to the target compound, have been conducted. These studies reveal insights into the metabolism pathways and the formation of specific metabolites in different species, contributing to the understanding of the metabolic fate of similar compounds (Underwood & Lijinsky, 1984).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the use and study of “rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis” are not specified in the sources I found . The potential applications and research directions for a compound often depend on its properties and the current state of related scientific research.

Propiedades

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSSMMIAROTMLD-CBLAIPOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)